![molecular formula C21H19N5O3S2 B2503100 N-[(furan-2-yl)methyl]-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892738-96-4](/img/structure/B2503100.png)
N-[(furan-2-yl)methyl]-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
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Description
N-[(furan-2-yl)methyl]-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a useful research compound. Its molecular formula is C21H19N5O3S2 and its molecular weight is 453.54. The purity is usually 95%.
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Biological Activity
N-[(furan-2-yl)methyl]-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound with potential therapeutic applications. This article aims to explore its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure with a furan ring and a sulfonamide group that may influence its biological interactions. The IUPAC name reflects its intricate molecular architecture, which includes multiple nitrogen atoms and a thia group.
Key Structural Features
Feature | Description |
---|---|
Furan Ring | Contributes to the compound's reactivity |
Benzenesulfonyl Group | Enhances solubility and bioavailability |
Tetraazatricyclo Structure | Provides structural stability and rigidity |
Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. The presence of the furan moiety suggests potential interactions with phosphoinositide 3-kinases (PI3Ks), which are crucial in cell signaling and inflammatory responses .
Anticancer Properties
Preliminary studies have shown that related compounds exhibit significant anticancer activity by inhibiting specific kinases involved in tumor growth. The ability to selectively target these pathways could make this compound a candidate for further development in cancer therapeutics.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of similar furan-containing compounds. For instance, furan derivatives have been shown to inhibit leukocyte recruitment in models of acute inflammation . This suggests that the compound may also exert anti-inflammatory effects through modulation of immune responses.
Study 1: Inhibition of PI3K Pathway
A study focused on furan-based compounds demonstrated their effectiveness as selective inhibitors of the PI3Kgamma isoform. The results indicated that these compounds could significantly reduce leukocyte migration in animal models of inflammation .
Study 2: Anticancer Activity
Another investigation into structurally related compounds revealed their ability to induce apoptosis in cancer cell lines by targeting specific signaling pathways associated with cell survival and proliferation. These findings support the hypothesis that this compound may possess similar anticancer properties.
Future Directions for Research
Given the promising biological activities observed in related compounds, further research is warranted to explore:
- In vitro and in vivo studies : To evaluate the pharmacodynamics and pharmacokinetics of this compound.
- Mechanistic studies : To elucidate the specific molecular targets affected by this compound.
- Formulation development : To enhance bioavailability and therapeutic efficacy through novel delivery systems.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S2/c1-13(2)14-5-7-16(8-6-14)31(27,28)21-20-23-19(22-12-15-4-3-10-29-15)18-17(9-11-30-18)26(20)25-24-21/h3-11,13H,12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPQCPBSRJDYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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